molecular formula C23H20N2O3 B5027374 6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

Cat. No.: B5027374
M. Wt: 372.4 g/mol
InChI Key: FBHJZSNFOSACII-UHFFFAOYSA-N
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Description

6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Properties

IUPAC Name

6-methoxy-4-naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-21-13-15(25(26)27)12-20-17-9-5-11-19(17)22(24-23(20)21)18-10-4-7-14-6-2-3-8-16(14)18/h2-10,12-13,17,19,22,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJZSNFOSACII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate naphthalene and quinoline derivatives under specific conditions. For instance, the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a toluene-water mixture at elevated temperatures can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its combination of a quinoline core with naphthalene and nitro substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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